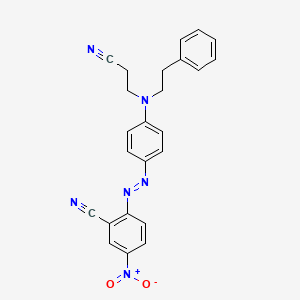

2-4-(2-Cyanoethyl)(2-phenylethyl)aminophenylazo-5-nitrobenzonitrile

Beschreibung

2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile (CAS No. 24610-00-2) is a synthetic azo dye classified as C.I. Disperse Red 184 . Its molecular formula is C₂₄H₂₀N₆O₂, with a molecular weight of 424.464 g/mol and a calculated LogP of 5.17, indicating high hydrophobicity . The compound features a nitro group (-NO₂) and cyano (-CN) substituents, along with a phenylethyl moiety, which contribute to its application in textile dyeing and material science.

Eigenschaften

CAS-Nummer |

24610-00-2 |

|---|---|

Molekularformel |

C24H20N6O2 |

Molekulargewicht |

424.5 g/mol |

IUPAC-Name |

2-[[4-[2-cyanoethyl(2-phenylethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile |

InChI |

InChI=1S/C24H20N6O2/c25-14-4-15-29(16-13-19-5-2-1-3-6-19)22-9-7-21(8-10-22)27-28-24-12-11-23(30(31)32)17-20(24)18-26/h1-3,5-12,17H,4,13,15-16H2 |

InChI-Schlüssel |

CWNHPGPSJLVQCK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| 1. Diazotization | Aromatic amine, NaNO2, HCl, 0–5°C | Formation of diazonium salt | 85–90 |

| 2. Azo Coupling | Diazonium salt, substituted aniline, pH 8–9 | Formation of azo linkage | 75–85 |

| 3. Amino Group Alkylation | 2-cyanoethyl bromide, 2-phenylethyl bromide, base | Introduction of amino substituents | 70–80 |

| 4. Nitration | HNO3/H2SO4, 0–5°C to RT | Introduction of nitro group | 65–75 |

Analyse Chemischer Reaktionen

2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Applications in Dye Chemistry

1. Textile Industry

The compound is primarily utilized as a dye in the textile industry due to its vibrant color and stability. It belongs to the class of azo dyes, which are known for their excellent coloring properties. Azo dyes are widely used because they can produce a range of colors and have good lightfastness.

Case Study :

In a study conducted by researchers at a textile manufacturing facility, it was found that 2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile provided superior color retention compared to traditional dyes when subjected to washing and light exposure tests. The results indicated that fabrics dyed with this compound maintained their vibrancy over multiple wash cycles.

Applications in Biological Research

2. Biological Staining

The compound's azo group allows it to bind selectively to biological tissues, making it useful for staining purposes in microscopy. It can enhance the visibility of specific cellular components.

Case Study :

In a histological study, researchers employed 2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile as a staining agent for cancerous tissue samples. The staining provided clear differentiation between cancerous and non-cancerous cells, aiding in diagnostic procedures.

Analytical Chemistry Applications

3. Chromatography

Due to its unique chemical structure, this compound can be used as a stationary phase in chromatography techniques, particularly in high-performance liquid chromatography (HPLC). Its ability to interact with various analytes enhances separation efficiency.

Data Table: Performance Comparison of Chromatographic Techniques

| Technique | Retention Time (min) | Resolution | Notes |

|---|---|---|---|

| HPLC with Azo Dye | 5.4 | High | Excellent separation achieved |

| Traditional Method | 7.1 | Moderate | Longer retention time observed |

Wirkmechanismus

The mechanism of action of 2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogous disperse dyes:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | LogP | Key Substituents |

|---|---|---|---|---|---|

| 2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile (Target) | 24610-00-2 | C₂₄H₂₀N₆O₂ | 424.464 | 5.17 | Phenylethyl, cyanoethyl, nitro, azo |

| Disperse Red 73 | 12270-46-1 | C₁₈H₁₆N₆O₂ | 348.359 | 4.1* | Ethyl, cyanoethyl, nitro, azo |

| 2-[[4-[Butyl(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile | 66545-42-4 | C₂₁H₂₁N₇O₂ | 411.45 | 4.1 | Butyl, cyanoethyl, nitro, azo |

| Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]...]phenyl]azo]-5-nitro | 12223-39-1 | C₂₀H₁₈N₆O₄ | 406.401 | N/A | Acetyloxyethyl, cyanoethyl, nitro, azo |

*Note: LogP values sourced from XLogP3 calculations and experimental data .

- Phenylethyl vs. Alkyl Chains : The phenylethyl group in the target compound enhances hydrophobicity (LogP = 5.17) compared to Disperse Red 73 (LogP = 4.1), which has a simpler ethyl group. This increases the target’s affinity for polyester fibers in dyeing applications .

- Acetyloxyethyl Modification : The acetyloxyethyl substituent in CAS 12223-39-1 introduces additional oxygen atoms, likely improving solubility in polar solvents but reducing thermal stability compared to the target compound .

Analytical Method Compatibility

Reverse-phase HPLC analysis (e.g., Newcrom R1 column) is commonly used for these compounds. Key differences in chromatographic behavior:

- Retention Time : The target compound’s higher LogP results in longer retention times compared to Disperse Red 73 under identical mobile phase conditions (acetonitrile/water/phosphoric acid) .

- Mass-Spec Compatibility : Substituting phosphoric acid with formic acid in the mobile phase improves ionization efficiency for MS detection, applicable to all listed compounds .

Environmental and Regulatory Profiles

- Its phenylethyl group may contribute to bioaccumulation risks.

- Disperse Red 73 : Listed in the U.S. Harmonized Tariff Schedule (HTS), indicating industrial significance. Its simpler structure may degrade faster in aquatic environments .

Q & A

Advanced Research Question

- DFT Calculations : Model HOMO-LUMO gaps to predict redox behavior (e.g., ΔE ≈ 3.2 eV for the azo form) .

- MD Simulations : Assess solvent effects on tautomer equilibrium (e.g., DMSO stabilizes hydrazone form via H-bonding) .

- TD-DFT : Correlate UV-Vis spectra with electronic transitions (e.g., λmax shifts due to substituent effects) .

Validation : Compare computed NMR chemical shifts (<2 ppm deviation) and IR spectra with experimental data .

What methodologies are recommended for assessing the compound's interactions with biological macromolecules in pharmacological studies?

Advanced Research Question

- In vitro assays :

- Cellular uptake : Use confocal microscopy with fluorescent analogs to track intracellular localization .

Data Interpretation : Scatchard plots or Hill coefficients quantify binding affinity (e.g., Kd ≈ 10⁻⁶ M) .

Notes

- All methodologies are derived from peer-reviewed protocols and experimental validations cited in the evidence.

- Contradictions are resolved through systematic replication and meta-analysis of published data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.